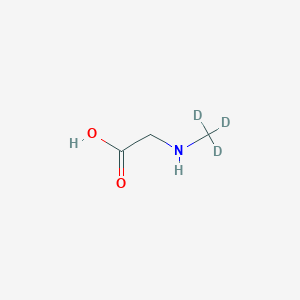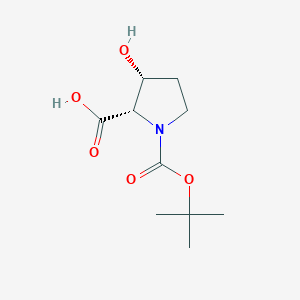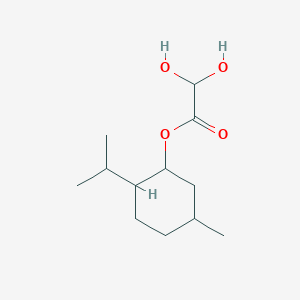
Norcépharadione B
Vue d'ensemble
Description
Norcepharadione B is an aporphine alkaloid compound extracted from the Chinese herb Houttuynia cordata . It is known for its various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-platelet aggregation effects . This compound has garnered significant attention due to its potential neuroprotective effects, particularly in mitigating oxidative stress-induced neuronal injury .
Applications De Recherche Scientifique
Norcepharadione B has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Norcepharadione B, an alkaloid isolated from Houttuynia cordata, exhibits moderate cytotoxicity against various cell lines including A-549, SK-OV-3, SK-MEL-2, XF-498, and HCT-15 . The primary targets of Norcepharadione B are these cancer cells, where it acts to inhibit their growth .
Mode of Action
It has been found to exhibit cytotoxicity against various cancer cell lines . This suggests that Norcepharadione B may interact with cellular components or processes that are crucial for the survival and proliferation of these cells.
Biochemical Pathways
Norcepharadione B has been shown to upregulate cellular antioxidants and inhibit volume-sensitive Cl- channels . This suggests that it may affect biochemical pathways related to oxidative stress and ion transport. By upregulating antioxidants, Norcepharadione B could potentially protect cells from oxidative damage. The inhibition of volume-sensitive Cl- channels could affect various cellular processes, including cell volume regulation, cell proliferation, and apoptosis .
Result of Action
Norcepharadione B has been found to exhibit cytotoxic effects against various cancer cell lines . It also attenuates H2O2-induced neuronal injury by upregulating cellular antioxidants and inhibiting volume-sensitive Cl- channels . These results suggest that Norcepharadione B could have potential therapeutic applications in cancer treatment and neuroprotection.
Analyse Biochimique
Biochemical Properties
Norcepharadione B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit cytotoxicity against various cell lines, suggesting that it interacts with cellular components in a way that affects cell viability .
Cellular Effects
Norcepharadione B has been found to have a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to exhibit moderate cytotoxicity against various cell lines, including A-549, SK-OV-3, SK-MEL-2, XF-498, and HCT-15 . It also attenuates H2O2-induced neuronal injury by upregulating cellular antioxidants and inhibiting volume-sensitive Cl- channels .
Molecular Mechanism
Norcepharadione B exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it has been found to upregulate cellular antioxidants and inhibit volume-sensitive Cl- channels in the context of H2O2-induced neuronal injury .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Norcepharadione B can be synthesized through the photooxidation of dehydronuciferine in hexane, yielding cepharadione-B along with smaller amounts of the oxoaporphine lysicamine . The reaction conditions involve exposure to light and the presence of oxygen, which facilitates the oxidation process.
Industrial Production Methods: Industrial production of Norcepharadione B typically involves extraction from Houttuynia cordata. The extraction process includes drying the plant material, followed by solvent extraction using methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate and purify Norcepharadione B .
Analyse Des Réactions Chimiques
Types of Reactions: Norcepharadione B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: The oxidation of Norcepharadione B can lead to the formation of cepharadione-B and other oxoaporphines.
Reduction: Reduction typically yields reduced forms of the alkaloid with altered functional groups.
Substitution: Substitution reactions result in derivatives of Norcepharadione B with different substituents on the aromatic ring.
Comparaison Avec Des Composés Similaires
Norcepharadione B is part of a distinct group of isoquinoline alkaloids known as 4,5-dioxoaporphines. Similar compounds include:
- Cepharadione-A
- Cepharadione-B
- Pontevedrine
Uniqueness: Norcepharadione B is unique due to its specific neuroprotective properties and its ability to mitigate oxidative stress-induced neuronal injury . Unlike other similar compounds, it has shown significant potential in upregulating cellular antioxidants and inhibiting volume-sensitive chloride channels .
Propriétés
IUPAC Name |
15,16-dimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene-11,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-22-13-8-11-14-12(19-18(21)16(11)20)7-9-5-3-4-6-10(9)15(14)17(13)23-2/h3-8H,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGGDUOPTSQTHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C(=O)C(=O)NC3=CC4=CC=CC=C42)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206205 | |
| Record name | Norcepharadione B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57576-41-7 | |
| Record name | Norcepharadione B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norcepharadione B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Norcepharadione B exert its neuroprotective effects against oxidative stress?
A: Research suggests that Norcepharadione B protects hippocampal neurons from oxidative stress primarily through two mechanisms []:
Q2: What is the role of the PI3K/Akt pathway in Norcepharadione B's neuroprotective activity?
A: Studies have identified the PI3K/Akt pathway as crucial for Norcepharadione B's protective action. The compound promotes the phosphorylation of Akt, a key protein kinase in this pathway. This activation, in turn, leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. Inhibiting the PI3K/Akt pathway with LY294002 abolishes the Norcepharadione B-mediated increase in HO-1, highlighting the significance of this signaling cascade in its neuroprotective mechanism [].
Q3: Beyond neuroprotection, what other biological activities have been reported for Norcepharadione B?
A3: Norcepharadione B exhibits a diverse range of biological activities, including:
- Anti-platelet Aggregation: It inhibits platelet aggregation, which may contribute to its potential in preventing cardiovascular diseases [].
- Antiviral Activity: Norcepharadione B has shown promising inhibitory activity against the replication of herpes simplex virus type 1 (HSV-1) [].
Q4: Are there any computational studies investigating Norcepharadione B's interactions with biological targets?
A: Yes, molecular docking studies have been conducted to explore Norcepharadione B's potential as an anti-ulcer agent. These studies suggest that Norcepharadione B exhibits favorable binding affinity to the 3D structure of pig gastric H+/K+ ATPase, a protein implicated in gastric acid secretion. This computational finding provides a basis for further investigations into Norcepharadione B's therapeutic potential in peptic ulcer disease [].
Q5: What is the availability of Norcepharadione B, and are there any sustainability concerns?
A: Currently, Norcepharadione B is primarily obtained through extraction from Houttuynia cordata. While this plant is relatively abundant, exploring sustainable extraction methods and alternative sources, such as synthetic approaches, would be beneficial to ensure long-term availability and minimize environmental impact [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















